An In-depth Technical Guide to Butyldimethylsilane: Properties, Synthesis, and Applications
An In-depth Technical Guide to Butyldimethylsilane: Properties, Synthesis, and Applications
Introduction
Butyldimethylsilane, a member of the organosilane family, is a versatile and valuable reagent in modern chemical synthesis. Characterized by the presence of a reactive silicon-hydride (Si-H) bond, this compound serves as a mild reducing agent and a precursor for the introduction of the bulky tert-butyldimethylsilyl (TBDMS) protecting group, a cornerstone in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1][2] Its unique combination of steric bulk and reactivity allows for high selectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and safe handling of butyldimethylsilane for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Characteristics
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in a laboratory setting. This section details the key identifiers and physicochemical properties of butyldimethylsilane.
Chemical Structure and Nomenclature
-
Systematic Name: butyldimethylsilane
Caption: Molecular structure of butyldimethylsilane.
Physicochemical Properties
The physical properties of butyldimethylsilane are summarized in the table below. It is a colorless, volatile, and flammable liquid under standard conditions.[1][4][6]
| Property | Value | Reference(s) |
| Appearance | Colorless clear liquid | [1][2] |
| Boiling Point | 81-83 °C | [4][7] |
| Density | 0.701 g/mL at 25 °C | [4][8] |
| Refractive Index (n20/D) | 1.40 | [1][4] |
| Flash Point | -11 °C | [4][9] |
Spectral Data
The structural identity of butyldimethylsilane is unequivocally confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the six equivalent protons of the two methyl groups attached to silicon, and a multiplet for the single proton of the Si-H bond.[10][11]
-
¹³C NMR: The carbon NMR spectrum displays distinct signals for the methyl and quaternary carbons of the tert-butyl group, as well as a signal for the methyl carbons directly bonded to the silicon atom.[12]
-
IR Spectroscopy: The infrared spectrum prominently features a strong absorption band corresponding to the Si-H stretching vibration, typically observed in the region of 2100-2200 cm⁻¹. Other characteristic peaks include those for C-H stretching and bending vibrations.[5]
-
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is consistent with its structure.[5]
Synthesis and Reactivity
Butyldimethylsilane is primarily synthesized on an industrial scale through a rearrangement reaction.
Industrial Synthesis
An industrial preparation method involves the Lewis acid-catalyzed rearrangement of tert-butylchlorodimethylsilane and methyldichlorosilane.[2] The reaction mixture is then subjected to fractional distillation to yield high-purity butyldimethylsilane.[2]
Caption: Industrial synthesis of butyldimethylsilane.
Core Reactivity: The Si-H Bond
The synthetic utility of butyldimethylsilane is dominated by the reactivity of its silicon-hydride bond. This bond can participate in a variety of transformations, most notably hydrosilylation and reduction reactions.
Hydrosilylation: This is the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne.[13][14] This reaction is a powerful method for the formation of carbon-silicon bonds and is often catalyzed by transition metals, particularly platinum complexes.[12][14][15] The mechanism typically involves oxidative addition of the silane to the metal center, followed by olefin insertion and reductive elimination.[14]
Reduction of Carbonyls: Butyldimethylsilane is an effective and selective reducing agent for carbonyl compounds such as aldehydes and ketones.[12] The reaction is typically catalyzed and proceeds under mild conditions to afford the corresponding alcohols.[12]
Applications in Chemical Synthesis
The unique properties of butyldimethylsilane make it a valuable tool in organic synthesis, particularly in the pharmaceutical industry.
Silylating Agent for Protecting Groups
While tert-butyldimethylsilyl chloride (TBSCl) is more commonly used for the direct introduction of the TBDMS protecting group, butyldimethylsilane can also serve as a precursor.[16][17] For instance, it can be converted to TBSCl, which is then used to protect alcohols, a crucial step in multi-step syntheses of complex molecules.[6][8] The TBDMS group is favored for its steric bulk, which provides stability under a wide range of reaction conditions, and its selective removal under mild acidic conditions or with fluoride ion sources.[8][16]
Mild and Selective Reducing Agent
The Si-H bond in butyldimethylsilane allows it to function as a mild reducing agent. This is particularly useful for the chemoselective reduction of aldehydes and ketones in the presence of other reducible functional groups.[12]
Caption: General scheme for the reduction of a ketone using butyldimethylsilane.
Safety, Handling, and Storage
Butyldimethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Hazards: Highly flammable liquid and vapor.[4] Causes skin and eye irritation.[4] May cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[18]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Keep away from heat, sparks, and open flames.[3][4] Ground all equipment to prevent static discharge.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[4][19]
Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a general procedure for the protection of a primary alcohol using butyldimethylsilane.
Objective: To protect the primary hydroxyl group of geraniol as its tert-butyldimethylsilyl ether.[9]
Materials:
-
Geraniol
-
Butyldimethylsilane (t-BuMe₂SiH)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
N-Methyl-2-pyrrolidone (NMP), dried and degassed
-
Water
-
Silica gel for column chromatography
-
Hexane
-
Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Argon supply
-
Standard glassware for workup and chromatography
Procedure:
-
To a dried round-bottom flask under an argon atmosphere, add geraniol (1.00 mmol) and NMP (2 mL).
-
Add the TBAF solution (20 µL, 0.02 mmol) to the flask.
-
Add butyldimethylsilane (1.50 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 60 minutes.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ether (e.g., 300:1) as the eluent to afford the desired TBDMS ether of geraniol.[9]
Conclusion
Butyldimethylsilane is a reagent of significant utility in contemporary organic synthesis. Its role as a precursor to the robust TBDMS protecting group and its application as a mild reducing agent underscore its versatility. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development, particularly within the pharmaceutical and materials science domains.
References
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Ereztech. tert-Butyldimethylsilane | TBDMS | C6H16Si. [Link]
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Gelest, Inc. t-BUTYLDIMETHYLSILANOL. [Link]
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PubChem. tert-Butyldimethylsilane. [Link]
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Chemistry LibreTexts. Hydrosilylation. [Link]
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Biswas, T. (2022, February 5). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ). YouTube. [Link]
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SpectraBase. Butyldimethylsilane - Optional[13C NMR] - Chemical Shifts. [Link]
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